molecular formula C51H100O5 B054480 Palmitic acid, [(hexadecyloxy)methyl]ethylene ester CAS No. 1116-45-6

Palmitic acid, [(hexadecyloxy)methyl]ethylene ester

Cat. No. B054480
CAS RN: 1116-45-6
M. Wt: 793.3 g/mol
InChI Key: PPDBIVVWNXSKCW-UHFFFAOYSA-N
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Description

“Palmitic acid, [(hexadecyloxy)methyl]ethylene ester” is a chemical compound that contains a total of 155 bonds, including 55 non-H bonds, 2 multiple bonds, 50 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic ether . It is offered by Benchchem for CAS No. 1116-45-6.


Molecular Structure Analysis

The molecular structure of “Palmitic acid, [(hexadecyloxy)methyl]ethylene ester” is characterized by a total of 155 bonds, including 55 non-H bonds, 2 multiple bonds, 50 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic ether .

Scientific Research Applications

Synthesis and Effects on Biodiesel

Palmitic acid-based esters are synthesized for various purposes, including their effect on the properties of biodiesel. For instance, esterification of palmitic acid with different alcohols leads to compounds that can significantly influence the pour point of palm oil methyl esters, a crucial property for biodiesel performance (Cheah Han Sern et al., 2008).

Surface Films and Flexibility

The flexibility of long hydrocarbon chains in various esters of palmitic acid has been a subject of research. Studies have provided physical evidence for the flexibility of these chains, which is significant in understanding their behavior and applications (N. K. Adam, 1930).

Analytical Methods

Palmitic acid esters are also utilized in analytical methods. For example, they are used as internal standards in chromatographic methods for the determination of certain compounds, demonstrating their importance in analytical chemistry (M. Blank & F. Snyder, 1979).

Combustion Characteristics

Research into the combustion characteristics of linear esters of palmitic acid has been conducted. This includes studying their flame stability and combustion properties, which are essential for evaluating their use as biofuels (Zi-hao Ni et al., 2020).

Esterification Methods

The development of efficient esterification methods for producing palmitic acid esters is another area of research. These methods aim to improve the yield and efficiency of the esterification process, which is crucial for industrial applications (L. Shiqing, 2012).

Fatty Acid Ethyl Esters

Studies have also been conducted on fatty acid ethyl esters, including those of palmitic acid. These are found as biological products and are significant in various applications such as in lipid analysis (J. Laseter & J. Weete, 1971).

Polymers and Surfactants

The interaction of palmitic acid esters with polymers and surfactants has been explored to understand their effect on the properties of compounds like palm oil methyl esters. This research is vital for industrial applications, such as in the production of biodiesel (Cheah Han Sern et al., 2007).

properties

IUPAC Name

(2-hexadecanoyloxy-3-hexadecoxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-54-47-49(56-51(53)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-55-50(52)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDBIVVWNXSKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H100O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289690, DTXSID20924971
Record name 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitic acid, [(hexadecyloxy)methyl]ethylene ester

CAS RN

1116-45-6, 124936-74-9
Record name 1116-45-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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